1-溴-5,5-二氟己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-5,5-difluorohexane is a halogenated hydrocarbon that is part of a broader class of organic compounds known for their applications in various chemical syntheses and industrial processes. While the specific compound 1-Bromo-5,5-difluorohexane is not directly mentioned in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential applications.

Synthesis Analysis

The synthesis of bromo- and difluoro- containing compounds is a topic of interest in the field of organic chemistry due to their utility in further chemical transformations. For instance, the photoredox-catalyzed addition of dibromofluoromethane to alkenes is an efficient route to 1-bromo-1-fluoroalkanes, which can be further transformed into various fluorine-containing compounds . Similarly, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the preparation of bromodifluoromethyl thiazoles demonstrates the utility of bromo- and difluoro- intermediates in the synthesis of heterocyclic compounds, which are significant in drug discovery .

Molecular Structure Analysis

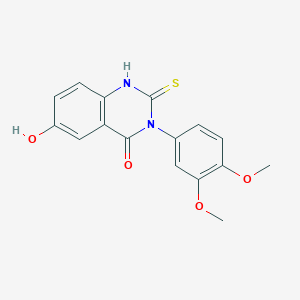

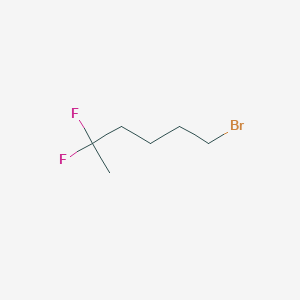

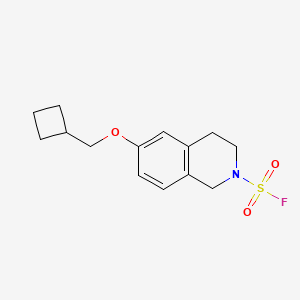

The molecular structure of 1-Bromo-5,5-difluorohexane would consist of a six-carbon chain with bromine attached to the first carbon and two fluorine atoms attached to the fifth carbon. While the papers do not directly analyze the structure of 1-Bromo-5,5-difluorohexane, they do discuss related compounds. For example, the crystal structures of dihydrogen hexafluorosilicate monohydrates of brominated anilines provide insights into the molecular arrangements and interactions that can occur in brominated compounds .

Chemical Reactions Analysis

The reactivity of bromo- and difluoro- compounds is well-documented, with various papers discussing their electrophilic reactivity and potential in forming new bonds. For example, 1-bromo-3-trifluoromethylbut-2-ene shows electrophilic reactivity towards different nucleophiles, leading to various substitution products . This suggests that 1-Bromo-5,5-difluorohexane could also undergo similar electrophilic reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-5,5-difluorohexane would be influenced by the presence of bromine and fluorine atoms. These atoms are known to significantly affect boiling points, densities, and reactivities of organic compounds. Although the papers do not provide specific data on 1-Bromo-5,5-difluorohexane, they do offer information on related compounds. For instance, the radical copolymerization of vinylidene fluoride with brominated monomers indicates that the incorporation of bromine can affect the thermal and mechanical properties of polymers . This suggests that 1-Bromo-5,5-difluorohexane could also impart unique properties when used as a monomer or intermediate in polymer synthesis.

科学研究应用

电化学还原

马丁等人(2015年)的研究探讨了二溴己烷衍生物在二甲基甲酰胺中银阴极上的电化学还原,这可以与电化学合成或改性过程中涉及1-溴-5,5-二氟己烷的反应相关联。这项研究提供了溴化合物的还原行为的见解,这对于开发新的合成途径和了解它们的电化学性质至关重要(Martin, Strawsine, Mubarak, & Peters, 2015)。

氟溶剂介质

中村等人(2003年)展示了氟溶剂作为醇的溴化和氯化的相分屏介质的应用。这种方法可能适用于涉及1-溴-5,5-二氟己烷的反应,其中氟介质可以调节试剂传输的速率,从而影响反应的结果。这些应用突显了溶剂选择在化学反应中的重要性以及氟溶剂的独特优势(Nakamura, Usui, Kuroda, Ryu, Matsubara, Yasuda, & Curran, 2003)。

功能化合物的合成

Soullez等人(1995年)关于5-溴戊二烯醛作为各种功能化多烯化合物的前体的研究,暗示了1-溴-5,5-二氟己烷在合成类似结构和功能化有机分子方面的潜在应用。这些研究对于扩展合成中间体的库存和开发具有所需性质的新化合物至关重要(Soullez, Plé, Duhamel, & Duhamel, 1995)。

与天然亲核试剂的反应

Haag和Mill(1988年)关于天然存在的亲核试剂与卤代烷的反应的研究,为评估1-溴-5,5-二氟己烷等化合物的环境命运和反应性提供了基础性的理解。了解这些相互作用对于评估溴氟化合物的环境影响和降解途径至关重要(Haag & Mill, 1988)。

新型试剂和合成应用

Leng和秦(2018年)开发了一种新的氟磺酰化试剂,展示了创造具有多个功能手柄的试剂的潜力,这些手柄可能包括类似于1-溴-5,5-二氟己烷的结构。这种试剂对于区域选择性合成和扩展化学转化工具箱非常有价值(Leng & Qin, 2018)。

安全和危害

属性

IUPAC Name |

1-bromo-5,5-difluorohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrF2/c1-6(8,9)4-2-3-5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIYDWGRRIHVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCBr)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)

methanone](/img/structure/B2551752.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2551753.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)

![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551768.png)